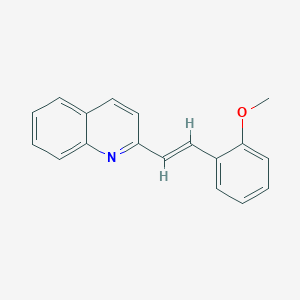
6,7-ジメチルキノキサリン-2,3-ジオール
概要
説明
6,7-Dimethylquinoxaline-2,3-diol is a heterocyclic compound with the molecular formula C10H10N2O2 It is a derivative of quinoxaline, characterized by the presence of two hydroxyl groups at the 2 and 3 positions and two methyl groups at the 6 and 7 positions on the quinoxaline ring
科学的研究の応用
6,7-Dimethylquinoxaline-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its antifungal and antibacterial activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure
作用機序
Target of Action
6,7-Dimethylquinoxaline-2,3-diol is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
It’s known that quinoxaline derivatives can interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Studies on the degradation of 6,7-Dimethylquinoxaline-2,3-diol by Pseudomonas RF have shown that this degradation product of riboflavin is assimilated by at least two different pathways . One pathway leads to the previously identified 3,4-dimethyl-6-carboxy-α-pyrone, and the other leads to intermediates which in turn are metabolized to various cell constituents .
Result of Action
It’s known that the degradation product of riboflavin is assimilated into various cell constituents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylquinoxaline-2,3-diol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminotoluene with glyoxal under acidic conditions, leading to the formation of the quinoxaline ring. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 6,7-Dimethylquinoxaline-2,3-diol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize by-products .
化学反応の分析
Types of Reactions: 6,7-Dimethylquinoxaline-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 5 and 8.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione.
Reduction: Formation of 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline-2,3-diol.
Substitution: Formation of halogenated or nitrated derivatives.
類似化合物との比較
Quinoxaline: The parent compound without the methyl and hydroxyl substitutions.
2,3-Dihydroxyquinoxaline: Similar structure but lacks the methyl groups at positions 6 and 7.
6,7-Dimethylquinoxaline: Lacks the hydroxyl groups at positions 2 and 3
Uniqueness: 6,7-Dimethylquinoxaline-2,3-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-7-8(4-6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVPYGLZESQRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289673 | |
| Record name | 6,7-dimethylquinoxaline-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2474-50-2 | |
| Record name | 2474-50-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-dimethylquinoxaline-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dimethyl-2,3-quinoxalinediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 6,7-Dimethylquinoxaline-2,3-diol?
A: 6,7-Dimethylquinoxaline-2,3-diol is a product of bacterial riboflavin (Vitamin B2) degradation. Research has shown that it can be derived from the oxidative cleavage of 1-Ribityl-2,3-diketo-1,2,3, 4-tetrahydro-6,7-dimethylquinoxaline. [, ] This process demonstrates a metabolic pathway utilized by certain bacteria to break down riboflavin.
Q2: Can you elaborate on the process by which 6,7-Dimethylquinoxaline-2,3-diol is formed from riboflavin?
A: The formation of 6,7-Dimethylquinoxaline-2,3-diol from riboflavin involves a multi-step bacterial degradation pathway. While the exact mechanism is complex, research suggests that 1-Ribityl-2,3-diketo-1,2,3, 4-tetrahydro-6,7-dimethylquinoxaline, an intermediate compound in riboflavin degradation, undergoes oxidative cleavage. [] This cleavage results in the formation of 6,7-Dimethylquinoxaline-2,3-diol and ribose. Further studies focusing on the specific enzymes and intermediates involved in this pathway would provide a more detailed understanding.
Q3: What are the potential implications of understanding the bacterial degradation of riboflavin to 6,7-Dimethylquinoxaline-2,3-diol?
A3: Research on this bacterial metabolic pathway offers several potential benefits:
- Masuji, Akira, et al. “リボフラビンの細菌による分解産物(IV)1-Ribityl-2,3-diketo-1,2,3,4-tetrahydro-6,7-dimethylquinoxaline(I)より6,7-Dimethylquinoxaline-2,3-diol(II)およびRiboseへの酸化的分解.” Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan 86.11 (1966): 1042-1046.
- Masaji, Akira, et al. “BACTERIAL DEGRADATION PRODUCTS OF RIBOFLAVIN. IV. OXIDATIVE CLEAVAGE OF 1-RIBITYL-2,3-DIKETO-1,2,3, 4-TETRAHYDRO-6,7-DIMETHYLQUINOXALINE TO 6,7-DIMETHYLQUINOXALINE-2,3-DIOL AND RIBOSE.” Journal of the Pharmaceutical Society of Japan 86.11 (1966): 1042-1046.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
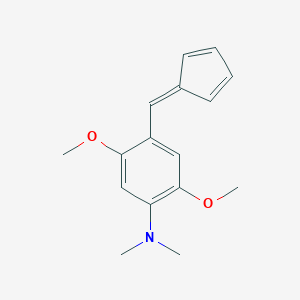
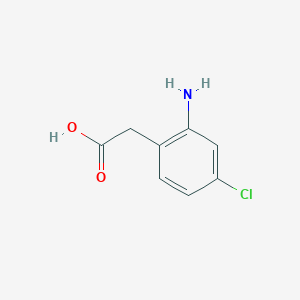
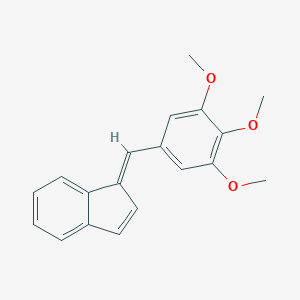
![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)
![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)
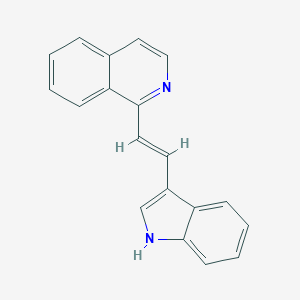
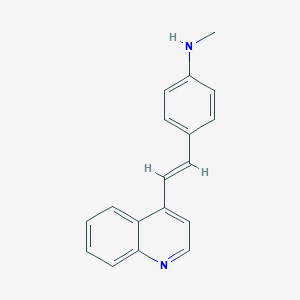
![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)
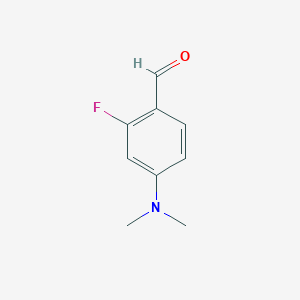
![4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B182664.png)
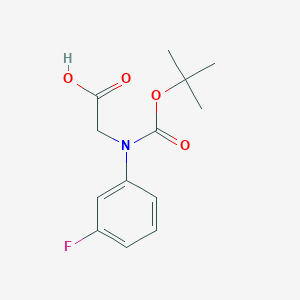
![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)
![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)
